![molecular formula C13H20N2O B2408971 1-[1-(3-Methoxyphenyl)ethyl]piperazine CAS No. 517856-21-2](/img/structure/B2408971.png)
1-[1-(3-Methoxyphenyl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(3-Methoxyphenyl)ethyl]piperazine” is a unique chemical compound with the empirical formula C13H20N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 220.31 . The SMILES string representation is COc1cccc(c1)C©N2CCNCC2 .Wissenschaftliche Forschungsanwendungen
Radiochemistry and PET Imaging
1-[1-(3-Methoxyphenyl)ethyl]piperazine, specifically in the form of [18F]p-MPPF, has been utilized in the study of the serotonergic neurotransmission using Positron Emission Tomography (PET). This research involves chemistry, radiochemistry, and PET imaging in various animal models (rats, cats, and monkeys), as well as human studies. It has also been evaluated for toxicity and metabolism (Plenevaux et al., 2000).
Synthesis for Dopamine Uptake Inhibition
The compound has been explored in the context of dopamine uptake inhibition. For instance, the synthesis of GBR-12909, which is structurally similar, has been developed for kilogram quantities. This synthesis aims to improve overall yield and minimize the use of environmentally harmful reagents (Ironside et al., 2002).
Binding Affinity for 5-HT7 and 5-HT1A Receptors
Studies have also been conducted on various derivatives of this compound for their binding affinity to 5-HT7 and 5-HT1A receptors. These compounds have demonstrated significant affinity, with some acting as partial or full agonists in specific bioassays (Leopoldo et al., 2004).
Development as Potential Therapeutic Agents
Research has focused on the development of long-acting dopamine transporter ligands, derived from this compound, as potential cocaine-abuse therapeutic agents. These studies involve synthesis, in vitro and in vivo evaluation, and investigation of enantioselectivity and binding affinity (Hsin et al., 2002).
Effect on Urethral Tone in Rats
IP/66, a derivative of this compound, has been studied for its effect on urethral tone in rats, showing potential as an alpha-adrenoceptor blocking drug (Manzini et al., 1991).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Several derivatives of this compound have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, modeled after antidepressants like fluoxetine (Dorsey et al., 2004).
Effects on Monoamine Turnover in the Brain
Studies have explored the effects of this compound derivatives on the turnover of dopamine and norepinephrine in the rat brain. These studies have provided insights into its facilitation of monoamine release and uptake inhibition (Nagase et al., 1987).
Cardiotropic Activity
Research has been done on the cardiotropic activity of cyclic methoxyphenyltriazaalkanes, derivatives of this compound, highlighting their potential in antiarrhythmic applications (Mokrov et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Methoxyphenyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(15-8-6-14-7-9-15)12-4-3-5-13(10-12)16-2/h3-5,10-11,14H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVUGNKAOOHKAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408888.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)
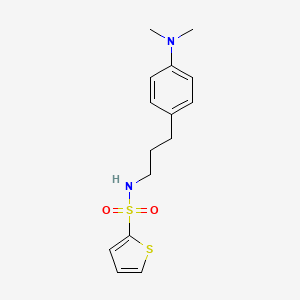
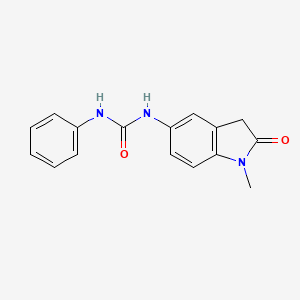
![1-(4-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408899.png)
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
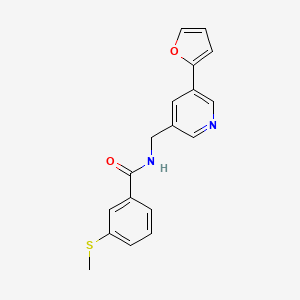
![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
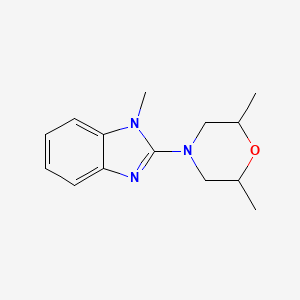
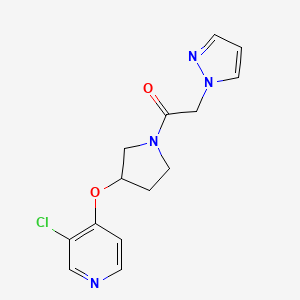
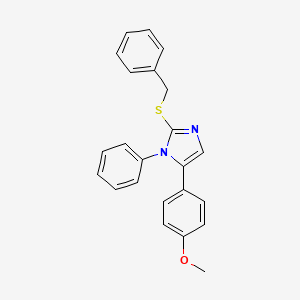
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)

